molecular formula C16H15N3OS2 B4266539 4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B4266539
M. Wt: 329.4 g/mol
InChI Key: GXQPQJQRVLQRSB-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the thiadiazole and thiophene rings: This step often involves the use of coupling reagents such as EDCI or DCC to form the amide bond between the two rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the reduction of the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigation as a potential drug candidate for various diseases.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used as an anticancer agent, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide: Similar structure but with a different substitution pattern on the thiophene ring.

    4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide lies in its specific substitution pattern and the combination of the thiadiazole and thiophene rings, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-3-12-10(2)21-9-13(12)14(20)17-16-19-18-15(22-16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQPQJQRVLQRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Reactant of Route 3
4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Reactant of Route 4
4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Reactant of Route 5
4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Reactant of Route 6
4-ethyl-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

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